![molecular formula C6H11N3 B1316155 3-(tert-Butyl)-1H-1,2,4-triazole CAS No. 96440-78-7](/img/structure/B1316155.png)
3-(tert-Butyl)-1H-1,2,4-triazole
Overview
Description
3-(tert-Butyl)-1H-1,2,4-triazole, also known as TBTA, is an organic compound that has been used in a variety of scientific research applications. TBTA is an alkyl-substituted triazole, which is a heterocyclic aromatic compound containing three nitrogen atoms in a five-membered ring. TBTA is a colorless solid that is soluble in organic solvents and has a melting point of approximately 146°C. TBTA is a relatively new compound, having only been first synthesized in the early 2000s.
Scientific Research Applications
Chemical Structure and Properties
Research on derivatives of 1,2,4-triazole, including 3-(tert-Butyl)-1H-1,2,4-triazole, focuses on their broad spectrum of biological activity, such as antiviral, anti-inflammatory, antimicrobial, and anticancer properties. These compounds are characterized by low toxicity, making them promising for further chemical and biological studies. The study by Aksyonova-Seliuk, Panasenko, and Knysh (2018) synthesized and investigated the physical and chemical properties of new derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol, which are crystal substances soluble in organic solvents (Aksyonova-Seliuk et al., 2018).
Synthesis and Structural Features
Prasad et al. (2021) reported on the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing the 1,2,4-triazole ring. This study contributed to the library of 14 N-substituted pyrrolidine derivatives, showcasing the versatility and potential of 1,2,4-triazole in synthesizing diverse compounds (Prasad et al., 2021).
Applications in Ligand Formation
Jernigan et al. (2007) explored the formation of sterically bulky tris(triazolyl)borate ligands, using 3-tert-butyl-5-methyl-1,2,4-triazole. This research highlighted the potential of such ligands in creating functional models for enzyme active sites in aqueous environments and forming water-soluble analogues of Tp catalysts (Jernigan et al., 2007).
Potential in Drug Discovery
The exploration of 1,2,4-triazoles in drug discovery, as highlighted by Voitekhovich et al. (2012), demonstrates the potential of these compounds in creating pharmacologically active agents. Their study involved the alkylation of amino- and mercapto-1,2,4-triazoles with t-BuOH-HClO4, revealing new pathways for synthesizing derivatives with potential biological activity (Voitekhovich et al., 2012).
properties
IUPAC Name |
5-tert-butyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)5-7-4-8-9-5/h4H,1-3H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQVUMMFRMUJMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577885 | |
Record name | 5-tert-Butyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
96440-78-7 | |
Record name | 5-tert-Butyl-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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